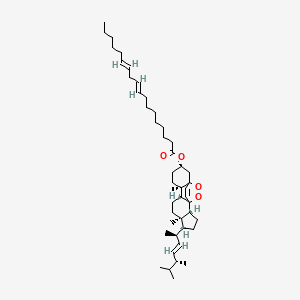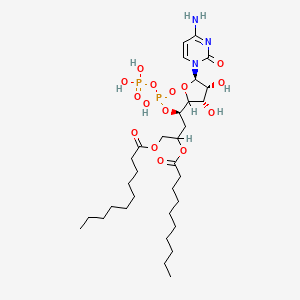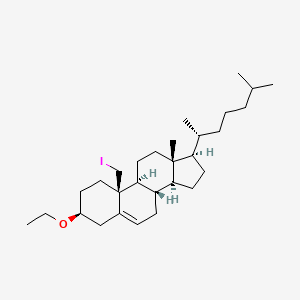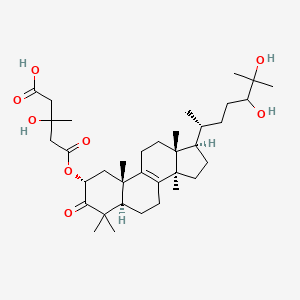
Polonium-211
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polonium-211 atom is the radioactive isotope of polonium with relative atomic mass 210.986637 and half-life of 0.516 s.
Aplicaciones Científicas De Investigación
Radiochemical Properties and Handling
Polonium-211, a highly radioactive and toxic element, is challenging to handle due to its radiotoxicity and its tendency to volatilize at low temperatures. Its chemical properties, similar to bismuth, allow it to form various compounds, with Po(IV) being the most stable in aqueous solutions. Its radiotoxic effects were first identified soon after its discovery, highlighting its hazardous nature (Ansoborlo, 2014).
Medical Applications
In the field of medicine, particularly in metabolic radiotherapy, Polonium-211g (with a half-life of 0.516 s) is utilized due to its high Linear Energy Transfer (LET) and suitable half-life. This application stems from its property as an alpha-emitter at secular equilibrium by EC with its ultra-short-lived alpha-emitting daughter (Morzenti et al., 2008).
Radiopharmaceutical Development
In radiopharmaceuticals, the preparation of Polonium-210, a co-produced radiocontaminant, has been observed at ppm levels. Its presence is notable in the development of therapeutic applications of Astatine-211, a related element (Lambrecht & Mirzadeh, 1985).
Environmental Impact Studies
Polonium-210, a naturally occurring radioactive element and a component of tobacco smoke, has been studied for its environmental impact. This includes examining its presence in soils, its absorption by plants like tobacco, and its accumulation in the environment (Boice et al., 1978).
Analytical Methodology in Environmental Materials
Polonium-210 is analyzed for radiological impact assessment and as a tracer of environmental processes. Its analytical methodology involves careful sample preparation and treatment due to potential losses at temperatures above 100 degrees Celsius (Matthews et al., 2007).
Nuclear Structure Studies
Polonium isotopes, including Polonium-211, have been the subject of nuclear structure studies. These studies have provided insights into the changes in the nuclear mean square charge radii and the onset of deformation in neutron-deficient polonium isotopes (Seliverstov et al., 2013).
Blood Concentration Measurement
The concentration of Polonium-210 in human blood has been measured to estimate body burdens of this isotope. This research is significant in understanding the exposure levels in humans, especially in relation to smoking habits (Little & McGandy, 1966).
Aqueous Chemistry in Environmental and Anthropogenic Processes
A study on the aqueous chemistry of Polonium-210 has been conducted to understand its behavior in environmental and process waters. The research highlights the importance of understanding its speciation for effective removal and control in industrial processes (Ram et al., 2019).
Propiedades
Número CAS |
15735-83-8 |
|---|---|
Fórmula molecular |
Po |
Peso molecular |
210.98665 g/mol |
Nombre IUPAC |
polonium-211 |
InChI |
InChI=1S/Po/i1+2 |
Clave InChI |
HZEBHPIOVYHPMT-NJFSPNSNSA-N |
SMILES isomérico |
[211Po] |
SMILES |
[Po] |
SMILES canónico |
[Po] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-hydroxy-4-[(3E,5E,7E,9E,11E,13E,15E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyl-2-oxooctadeca-3,5,7,9,11,13,15-heptaen-17-ynyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B1238148.png)
![(E)-4-[4-[(N-cyano-N'-methylcarbamimidoyl)amino]phenyl]-N-[3-[2-(3,5-dimethoxyphenyl)ethyl-methylamino]propyl]but-3-enamide;oxalic acid](/img/structure/B1238149.png)




![5-[(3S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B1238160.png)

![3-[3-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B1238163.png)
![N-[(E)-(4-methylphenyl)methylideneamino]furan-2-carboxamide](/img/structure/B1238164.png)

